molecular formula C4HClN2S B1451572 2-Chlorothiazole-4-carbonitrile CAS No. 944124-72-5

2-Chlorothiazole-4-carbonitrile

Cat. No. B1451572
M. Wt: 144.58 g/mol
InChI Key: FCILLILKWVXPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorothiazole-4-carbonitrile (CAS# 944124-72-5) is a useful research chemical compound . It has the IUPAC name 2-chloro-1,3-thiazole-4-carbonitrile .


Molecular Structure Analysis

The molecular structure of 2-Chlorothiazole-4-carbonitrile contains a total of 9 bonds; 8 non-H bonds, 6 multiple bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 nitrile (aromatic), and 1 Thiazole . The InChI code is 1S/C4HClN2S/c5-4-7-3(1-6)2-8-4/h2H .


Physical And Chemical Properties Analysis

2-Chlorothiazole-4-carbonitrile has a molecular weight of 144.58 . It is a liquid at room temperature and should be stored in a refrigerator . The compound is very polar due to the presence of an electronegative nitrogen .

Scientific Research Applications

Chemical Fixation of CO2

One notable application of related azole compounds is in the chemical fixation of carbon dioxide (CO2) with aniline derivatives, leading to the synthesis of functionalized azole compounds. This approach is considered economical, non-toxic, abundant, renewable, and environmentally friendly. The cyclization of aniline derivatives with CO2 to corresponding functionalized azoles, including benzothiazoles, represents an attractive protocol in organic synthesis, offering a new avenue for creating value-added chemicals from CO2 (Vessally et al., 2017).

Membrane Technology for CO2 Separation

In the field of environmental science, the use of membrane-based technology for CO2 separation, particularly from CH4, has seen substantial growth. This technology is noted for its high energy efficiency, simplicity in design and construction of membrane modules, and environmental compatibility. Membranes, including polymeric, inorganic, and mixed matrix types, are developed for their selective permeability to CO2 over CH4, offering solutions for enhancing fuel energy content, preventing corrosion in gas transportation systems, and addressing climate change impacts (Zhang et al., 2013).

Synthesis of Quinazoline-2,4(1H,3H)-diones

Ionic liquids (ILs), with their unique properties such as low vapor pressures, tunable structures, high solubilities, and high thermal and chemical stabilities, have been investigated as solvents and catalysts for CO2 capture and conversion into value-added chemicals. Specifically, IL-based catalysts have been tuned for the conversion of CO2 into quinazoline-2,4(1H,3H)-diones from o-aminobenzonitriles, highlighting the importance of catalyst basicity and nucleophilicity (Zhang et al., 2023).

Development of Chemotherapeutic Agents

Benzothiazole derivatives, structurally related to 2-Chlorothiazole-4-carbonitrile, have been extensively explored for their pharmaceutical applications. These derivatives possess a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity of the benzothiazole scaffold, along with its ease of synthesis, opens avenues for the development of new chemical entities with potential therapeutic applications (Kamal et al., 2015).

Importance in Medicinal Chemistry

Benzothiazole and its derivatives are identified as crucial scaffolds in medicinal chemistry, showing a variety of pharmacological activities with less toxic effects. These compounds have been recognized for their anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. The review by Bhat and Belagali (2020) underlines the significance of the benzothiazole structure in the development of bioactive molecules, providing a comprehensive overview of the synthesis methods and the biological activities associated with this heterocyclic compound (Bhat & Belagali, 2020).

Safety And Hazards

2-Chlorothiazole-4-carbonitrile is classified as hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-chloro-1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClN2S/c5-4-7-3(1-6)2-8-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCILLILKWVXPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669220
Record name 2-Chloro-1,3-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothiazole-4-carbonitrile

CAS RN

944124-72-5
Record name 2-Chloro-1,3-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorothiazole-4-carbonitrile
Reactant of Route 2
2-Chlorothiazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Chlorothiazole-4-carbonitrile
Reactant of Route 4
2-Chlorothiazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Chlorothiazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Chlorothiazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.